molecular formula C26H29N3O6 B1678738 Nicardipine CAS No. 55985-32-5

Nicardipine

Cat. No.: B1678738
CAS No.: 55985-32-5
M. Wt: 479.5 g/mol
InChI Key: ZBBHBTPTTSWHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicardipine is a second-generation dihydropyridine (DHP) calcium channel antagonist (CCB) approved for treating hypertension, angina, and cerebrovascular disorders. It selectively inhibits L-type calcium channels in vascular smooth muscle, causing arterial vasodilation without significant negative inotropic or chronotropic effects . Its intravenous (IV) formulation has a rapid onset (1–2 minutes) and short half-life (40–60 minutes), making it ideal for acute hypertension management .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicardipine is synthesized through a multi-step process involving the condensation of 3-nitrobenzaldehyde with methyl acetoacetate to form a dihydropyridine intermediate. This intermediate undergoes further reactions, including esterification and amination, to yield this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions. The final product is purified through crystallization and filtration processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nicardipine is a calcium channel blocker used in various clinical settings. Some applications include the treatment of hypertension, vasospasm following subarachnoid hemorrhage, and neuroinflammatory responses .

Scientific Research Applications

  • Cerebral Vasospasm: this compound prolonged-release implants (NPRIs) have been used since October 1999 to prevent vasospasm in patients with subarachnoid hemorrhage . NPRIs are applied to patients with thick clots to reduce the incidence of cerebral vasospasm .
  • Neuroinflammation: this compound can inhibit microglia-related neuroinflammatory responses . It has been shown to inhibit microglial cell migration, the release of nitric oxide, and the expression of iNOS and COX-2 . this compound also inhibits microglial activation by peptidoglycan and reduces intracellular IL-6 and TNF-α expression in the brains of mice .
  • Hypertension: Intravenous this compound is effective and safe for controlling blood pressure in patients with severe hypertension . It helps achieve therapeutic goals for diastolic and systolic blood pressure . this compound is also effective in patients with end-organ damage, such as left ventricular hypertrophy, retinopathy, and renal insufficiency .
  • Interaction with NSAIDs: The effectiveness of antihypertensive drugs like this compound can be affected by the co-administration of non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Essential Hypertension: this compound is used to treat essential hypertension in both diabetic and non-diabetic patients .
  • Angina: this compound has shown statistically significant improvement in exercise tolerance and time to onset of angina, as well as clinical improvement in patients .

Mechanism of Action

Nicardipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased myocardial oxygen demand. The primary molecular targets are the L-type calcium channels, and the pathways involved include the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) signaling .

Comparison with Similar Compounds

Nicardipine vs. Nifedipine

  • Potency and Selectivity : this compound is 3.6-fold more potent than nifedipine in displacing [³H]-nitrendipine from myocardial membranes (K₁ = 2.19 ± 0.24 nM vs. 7.90 ± 2.42 nM) . It demonstrates twice the vascular selectivity over cardiac tissue compared to nifedipine, minimizing myocardial depression .
  • Clinical Efficacy : In hypertension, this compound reduces systemic vascular resistance (SVR) and increases cardiac index (CI) without altering heart rate (HR), whereas nifedipine often causes reflex tachycardia . A randomized trial showed this compound had fewer side effects (e.g., flushing, headache) than nifedipine in angina patients .
  • Safety : Nifedipine’s rapid vasodilation can precipitate hypotension and sympathetic activation; this compound’s slower onset and vascular selectivity reduce these risks .

This compound vs. Nitrendipine

  • Structural and Pharmacokinetic Differences : Both are DHPs, but nitrendipine has a nitro group at the 3-position of the phenyl ring, altering binding affinity . Nitrendipine’s oral bioavailability is lower due to extensive first-pass metabolism, whereas IV this compound bypasses this limitation .
  • Hemodynamic Effects: Nitrendipine combined with hydrochlorothiazide (HCTZ) shows additive antihypertensive effects, similar to this compound monotherapy . However, this compound’s IV formulation offers rapid titration in acute settings, a niche nitrendipine lacks .

This compound vs. Bepridil

  • Mechanism: Bepridil, a non-DHP CCB, blocks calcium and sodium channels, prolonging myocardial refractoriness. Unlike this compound, it affects sinoatrial/atrioventricular nodes, increasing arrhythmia risk (e.g., torsades de pointes) .

This compound vs. Elgodipine

  • Vasodilation vs. Cardiac Effects : Both induce coronary vasodilation, but elgodipine causes dose-related bradycardia (-21% HR reduction at 30 µg/kg vs. -8% for this compound) and greater myocardial suppression . This compound’s vascular selectivity preserves cardiac output, making it preferable in heart failure .

This compound vs. Azelnidipine

  • Kinetics and Sympathetic Activation : Azelnidipine has a slower onset (peak effect at 10 minutes) and blunted sympathetic response (less RSNA increase) compared to this compound’s rapid vasodilation . This makes azelnidipine suitable for chronic hypertension with stable HR control .

This compound vs. NZ-105

  • Vascular Specificity: NZ-105, a novel DHP, shows superior selectivity for basilar artery vasodilation, beneficial in cerebrovascular ischemia. However, this compound’s broader vascular effects and established clinical data make it more versatile .

Tabulated Comparison of Key Parameters

Parameter This compound Nifedipine Nitrendipine Bepridil
Vascular Selectivity High (2× nifedipine) Moderate Moderate Low
Heart Rate Effect Neutral Reflex tachycardia Neutral Bradycardia
IV Availability Yes No No No
Arrhythmia Risk Low Low Low High
Half-Life (IV) 40–60 min N/A N/A N/A
Key Use Acute hypertension Chronic hypertension Hypertension Refractory angina

Data compiled from

Biological Activity

Nicardipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its biological activity extends beyond cardiovascular effects, demonstrating neuroprotective properties and anti-inflammatory effects in various studies. This article explores the multifaceted biological activities of this compound, including its mechanisms of action, therapeutic applications, and significant research findings.

This compound functions by inhibiting the influx of extracellular calcium through L-type calcium channels in myocardial and vascular smooth muscle cells. This inhibition leads to:

  • Vasodilation : Decreased intracellular calcium levels result in relaxation of vascular smooth muscle, which lowers systemic blood pressure.
  • Increased Oxygen Delivery : Dilation of coronary arteries enhances oxygen supply to myocardial tissues, beneficial in angina management.
  • Reduced Afterload : By decreasing systemic vascular resistance, this compound reduces the workload on the heart.

Pharmacokinetics

  • Absorption : this compound is completely absorbed after oral administration but undergoes saturable first-pass metabolism, resulting in a systemic bioavailability of approximately 35% after a 30 mg dose .
  • Volume of Distribution : The volume of distribution is about 8.3 L/kg, indicating extensive tissue uptake.
  • Protein Binding : this compound exhibits high protein binding (>95%), which influences its distribution and elimination .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective role of this compound in models of neurodegeneration. For instance:

  • Inhibition of Apoptosis : this compound has been shown to protect SH-SY5Y neuronal cells from rotenone-induced apoptosis by inhibiting the phosphorylation of JNK and p38 MAPK pathways, which are critical in cell death signaling .
    Concentration (μM)Cell Viability (%)
    0.161.8 ± 4.1
    0.569.9 ± 4.5
    180.5 ± 1.3
    591.8 ± 1.6

Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been demonstrated in various experimental models:

  • Microglial Activation : In murine BV-2 microglia, this compound significantly inhibited microglial activation and migration induced by inflammatory stimuli such as LPS and IFN-γ . It also reduced the expression of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Case Studies and Research Findings

  • Study on Neuroinflammation :
    • A study conducted on BV-2 microglia showed that this compound treatment resulted in a marked reduction in inflammatory responses, suggesting potential therapeutic applications in neurodegenerative diseases characterized by neuroinflammation .
  • Cardiovascular Benefits :
    • Clinical studies have demonstrated that this compound effectively lowers blood pressure and improves outcomes in patients with coronary artery disease by enhancing coronary blood flow without significant side effects .
  • Oxidative Stress Normalization :
    • Research indicated that this compound normalizes elevated antioxidant activity levels in cardiac tissues, which may protect against oxidative damage during ischemic events .

Q & A

Basic Research Questions

Q. How to design a clinical trial evaluating Nicardipine’s antihypertensive efficacy while addressing common methodological pitfalls?

  • Methodological Answer :

  • Blinding and Measurement Protocols : Ensure blood pressure measurements are standardized across time points (e.g., pre-dose, 20-minute intervals post-dose) to minimize variability. Use automated devices to reduce observer bias .
  • Sample Size Justification : Calculate sample size using power analysis (e.g., G*Power) based on expected effect sizes from prior studies (e.g., MAP reduction of 15–20 mmHg with this compound in hypertensive emergencies) .
  • Ethical Compliance : Obtain IRB approval and document informed consent processes, particularly for vulnerable populations (e.g., pregnant individuals in preeclampsia trials) .

Q. What statistical methods resolve inconsistencies in this compound trial data, such as discrepancies between reported and analyzed sample sizes?

  • Methodological Answer :

  • Transparency in Attrition : Clearly report exclusion criteria (e.g., protocol deviations, adverse events) and use intention-to-treat (ITT) analysis to retain all randomized participants, even if data are incomplete .
  • Normality Testing : Apply Shapiro-Wilk or Kolmogorov-Smirnov tests to confirm data distribution before selecting parametric vs. non-parametric tests (e.g., paired t-tests for normally distributed MAP changes) .

Q. How to validate this compound’s safety profile in preclinical studies using in vitro models?

  • Methodological Answer :

  • MTT Assays : Determine the maximal safe dose (e.g., 4.85 μmol/L for pancreatic cancer cells) by incubating cells with this compound for 24–72 hours and measuring viability via absorbance .
  • Apoptosis Quantification : Use flow cytometry with Annexin V/PI staining to compare apoptosis rates between treatment groups (e.g., 32.27% vs. 50.5% in pemetrexed-resistant cells) .

Advanced Research Questions

Q. What methodologies assess this compound’s role in reversing chemoresistance in cancer cells, and how are conflicting data reconciled?

  • Methodological Answer :

  • Dose-Response Synergy : Combine this compound with chemotherapeutics (e.g., pemetrexed) and calculate combination indices (CI) using the Chou-Talalay method to distinguish additive vs. synergistic effects .
  • Mechanistic Validation : Perform calcium flux assays (e.g., Fura-2 AM staining) to confirm this compound’s blockade of Ca²⁺ influx, which may reverse drug efflux mechanisms in resistant cells .

Q. How to model this compound’s release kinetics in bilayer tablets, and which parameters optimize formulation efficacy?

  • Methodological Answer :

  • Release Kinetics Analysis : Fit dissolution data to zero-order (constant release), Higuchi (diffusion-controlled), or Korsmeyer-Peppas models (e.g., n-value >0.89 indicates super case-II transport) .
  • Formulation Optimization : Use factorial design (e.g., 3² factorial) to test variables like polymer ratios (e.g., HPMC K4M) and floating lag time for gastric retention .

Q. What experimental frameworks elucidate this compound’s off-target effects using multi-omics approaches?

  • Methodological Answer :

  • Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes (e.g., ABC transporters, apoptosis regulators) in this compound-treated vs. control cells .
  • Proteomic Validation : Use SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to quantify protein expression changes, prioritizing hits with fold-changes >2 and p<0.05 .

Q. How to design mechanistic studies on this compound’s calcium channel blocking using ex vivo vascular models?

  • Methodological Answer :

  • Tissue Preparation : Isolate rabbit aortic rings and pre-contract with KCl (e.g., 128 mM) to depolarize membranes, then measure relaxation via force transducers .
  • Pharmacological Antagonism : Co-administer this compound with Y-26763 (K⁺ channel opener) to assess hyperpolarization-dependent vs. calcium-blockade effects on histamine-induced contractions .

Q. Data Contradiction and Resolution Strategies

  • Example Conflict : Discrepancies in IC₅₀ values between parental and drug-resistant cell lines (e.g., no difference vs. significant difference when combined with pemetrexed) .
    • Resolution : Replicate experiments with larger sample sizes (n≥6) and use ANOVA with post-hoc Tukey tests to confirm subgroup differences.
  • Example Conflict : Inconsistent pharmacokinetic parameters across formulation studies (e.g., floating vs. immediate-release tablets) .
    • Resolution : Standardize dissolution media (e.g., pH 1.2 for gastric conditions) and validate bio-relevant methods (e.g., USP Apparatus II at 50 rpm) .

Properties

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHBTPTTSWHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023363
Record name Nicardipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.47e-03 g/L
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55985-32-5
Record name Nicardipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55985-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicardipine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICARDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-138 °C, 136 - 138 °C
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

An L1 laminate is prepared as described in Example 1 using a polyisobutylene (PIB) adhesive in place of the silicone adhesive and a Daubert C-150 release liner in place of the Akrosil Biorelease release liner. A nicardipine-enhancer gel formulation is prepared by mixing adequate quantities of nicardipine HCl and Klucel HF® with a 65%/10%/20%/5% (volume percent) mixture of ethanol/ water/glycerine/glycerol monooleate to provide a final gel with a nicardipine concentration of 150 mg/cc and a Klucel level of 1.5% (wt/wt). A nicardipine transdermal system is then prepared as described in Example 1 using the nicardipine-enhancer gel formulation.
[Compound]
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Effect of change in pH of a dextrose solution in the range 3 to 7 pH upon the addition of nicardipine hydrochloride solution was performed by first measuring the initial pH of the individual solutions; thereafter, one (1) volume of nicardipine hydrochloride solution prepared by Example-11 was mixed with nine (9) volumes of dextrose solution and the pH adjusted to a desired value in the range 3 to 7. The pH data are furnished in Table-3; the plot of difference in the pH of nicardipine hydrochloride solution before and after dilution with 5% dextrose solution versus the initial pH of dextrose solution is shown in FIG. 4. For comparison, a similar plot for the pH data reported in U.S. Pat. No. 5,164,405 for buffered and unbuffered nicardipine solution is also provided.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Nitrendipine (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-phyridindicarboxylic acid ethyl methyl ester); Nisoldipine (1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester); Felodipine (4-(2,3-dichlorophenyl)-1,4dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester); Nimodipine (1,4-dihydro-2,6dimethyl-4-(3-nitrophenyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester); Niludipine; Amlodipine (2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester); Flordipine; Ryosidine; FR 7534; Nilvadipine (FR 34235, 2-cyano-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-(1-methylethyl) ester); PY 108-068; and Isradipine (PN 200-110, 4-(4-benxofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methyl-ethyl ester).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,4-dihydro-2,6dimethyl-4-(3-nitrophenyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

Similarly, proceeding as in parts (A)(1) and (B) above but substituting (+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-cyano-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, or (-)-2,6-dimethyl-3-cyano-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, for (+)-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, and using methanol, ethanol, isopropanol, the following compounds are prepared:
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(-)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
(+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
(-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
(+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
(-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
(+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
(-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods V

Procedure details

Nicardipine (free base) was prepared by mixing nicardipine-HCl (Sigma-Aldrich, St. Louis, USA) with water and ethylacetate, then adding 2M NaOH, separating the ethylacetate phase and evaporating the ethylacetate, yielding amorphous nicardipine base as a yellow oily-tough substance. Crystalline nicardipine base was prepared by mixing amorphous nicardipine base and isopropanole/diisopropyl ether, adding seed crystals and cooling on an ice bath over night to allow crystallization. The formed crystals were separated by filtration, washed and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicardipine
Reactant of Route 2
Reactant of Route 2
Nicardipine
Reactant of Route 3
Reactant of Route 3
Nicardipine
Reactant of Route 4
Reactant of Route 4
Nicardipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nicardipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nicardipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.